unc569 -

unc569

Catalog Number: EVT-287829
CAS Number:
Molecular Formula: C22H29FN6
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC569 is a synthetic small molecule that acts as a potent and selective inhibitor of the Mer tyrosine kinase (MerTK) receptor. [, , , , , , , , ] MerTK is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, involved in various cellular processes including cell survival, proliferation, and phagocytosis. [, , , , , , , , ] UNC569 has been primarily investigated for its potential as an anti-cancer agent, particularly in the context of acute lymphoblastic leukemia (ALL). [, , , ] Furthermore, its role in modulating immune responses and its effects on retinal pigment epithelium (RPE) cells have garnered scientific interest. [, ]

UNC1062

  • Compound Description: UNC1062 is a potent and selective small-molecule inhibitor of Mer Tyrosine Kinase (MerTK) []. Like UNC569, it demonstrates anti-leukemic activity against acute myeloid leukemia (AML) cells expressing constitutively phosphorylated MerTK [].
  • Relevance: UNC1062 shares a similar structure with UNC569 and is also a potent MerTK inhibitor []. Both compounds exhibit anti-tumor activity in preclinical models of AML, highlighting the potential of this class of compounds as therapeutic agents [].

Etoposide

  • Compound Description: Etoposide is a cytotoxic chemotherapeutic agent commonly used in the treatment of acute lymphoblastic leukemia (ALL) []. It functions by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair.
  • Relevance: While structurally unrelated to UNC569, etoposide serves as a relevant compound in this context due to its synergistic effect with UNC569 []. Studies demonstrate that combining UNC569 with etoposide enhances the induction of apoptosis in ALL cells compared to etoposide treatment alone []. This highlights the potential of using UNC569 in combination therapies to improve treatment outcomes in ALL.

Methotrexate

  • Compound Description: Methotrexate is another cytotoxic chemotherapeutic agent frequently used in ALL treatment regimens []. It acts as an antimetabolite, interfering with DNA synthesis and cell division.
  • Relevance: Similar to etoposide, methotrexate demonstrates synergy with UNC569 in preclinical models of ALL []. Combined treatment of ALL cells with UNC569 and methotrexate leads to a significant increase in apoptotic and dead cells compared to methotrexate alone []. This finding emphasizes the potential benefits of combining UNC569 with existing chemotherapies to enhance therapeutic efficacy in ALL.
Source and Classification

UNC569 was developed as part of a research initiative focused on identifying effective inhibitors of receptor tyrosine kinases, particularly those implicated in cancer progression. As a small-molecule compound, it belongs to the class of Mer receptor tyrosine kinase inhibitors, which are being explored for their ability to modulate cancer cell survival pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of UNC569 involves several key steps, typically starting with the preparation of specific precursors that undergo various chemical reactions to form the final product. The synthetic route has been documented in scientific literature, detailing procedures such as:

  1. Reagent Preparation: Initial reagents are prepared in suitable solvents, often dimethyl sulfoxide.
  2. Reaction Conditions: Specific temperature and time conditions are maintained to facilitate the desired reactions.
  3. Purification: Post-synthesis, UNC569 is purified using methods like column chromatography or recrystallization to ensure high purity levels for biological testing.

The synthesis process has been optimized to yield UNC569 with a purity exceeding 98%, making it suitable for preclinical studies .

Molecular Structure Analysis

Structure and Data

UNC569's molecular structure is characterized by a specific arrangement of atoms that allows it to effectively bind to the Mer receptor. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol
  • Structural Features: The compound contains functional groups that facilitate interaction with the Mer receptor, enhancing its inhibitory activity.

Detailed structural analysis typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

UNC569 primarily functions through its interaction with the Mer receptor, leading to inhibition of downstream signaling pathways such as ERK1/2 and AKT. Key reactions include:

  1. Binding Reaction: UNC569 binds to the ATP-binding site of the Mer receptor, preventing its activation.
  2. Signal Transduction Inhibition: This binding disrupts subsequent phosphorylation events that are critical for cell survival and proliferation.
  3. Cellular Response: The inhibition leads to reduced cell viability in cancer cell lines, as demonstrated through assays measuring metabolic activity (e.g., MTT assay) and colony formation .
Mechanism of Action

Process and Data

The mechanism by which UNC569 exerts its effects involves several stages:

  1. Inhibition of Mer Activation: By binding to the Mer receptor, UNC569 blocks its activation by ligands such as Gas6.
  2. Downstream Signaling Disruption: This blockade prevents activation of downstream signaling pathways including ERK1/2 and AKT, which are vital for promoting cell survival.
  3. Induction of Apoptosis: The resultant decrease in survival signaling leads to increased apoptosis in malignant cells.

Research indicates that treatment with UNC569 can significantly reduce tumor burden in preclinical models, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UNC569 exhibits several notable physical and chemical properties:

These properties make UNC569 suitable for various experimental applications within biochemical research settings .

Applications

Scientific Uses

The primary applications of UNC569 include:

  • Cancer Research: As an inhibitor of Mer receptor tyrosine kinase, it is utilized in studies aimed at understanding cancer biology and developing targeted therapies for acute lymphoblastic leukemia and atypical teratoid/rhabdoid tumors.
  • Combination Therapy Studies: Investigating its efficacy in combination with other chemotherapeutic agents to enhance treatment outcomes while minimizing toxicity.

Given its promising results in preclinical studies, further exploration into clinical applications is warranted .

Introduction to Mer Tyrosine Kinase (MerTK) as a Therapeutic Target

Mer tyrosine kinase (MerTK), a member of the TAM (TYRO3, AXL, MerTK) receptor tyrosine kinase family, plays critical roles in cellular homeostasis, efferocytosis, and immune regulation under physiological conditions [7] [10]. Its extracellular domain structure, comprising two immunoglobulin-like domains and two fibronectin type III repeats, facilitates interactions with bridging ligands including Gas6 (Growth arrest-specific 6) and Protein S (Pros1), which in turn bind phosphatidylserine exposed on apoptotic cell membranes [7]. This ligand-receptor interaction triggers MerTK homodimerization, autophosphorylation of cytoplasmic tyrosine residues, and initiation of downstream signaling cascades.

Role of MerTK in Oncogenic Signaling Pathways

Upon activation in malignant cells, MerTK stimulates multiple oncogenic signaling pathways that drive tumor progression and therapeutic resistance:

  • PI3K/AKT/mTOR Pathway: MerTK activation directly phosphorylates PI3K, leading to AKT activation and subsequent promotion of cell survival, protein synthesis, and metabolic reprogramming [2] [5].
  • MAPK/ERK Pathway: Gas6-MerTK engagement recruits adaptor proteins (Grb2, Shc), activating the RAS-RAF-MEK-ERK cascade that drives cellular proliferation and differentiation [2] [5].
  • JAK/STAT Pathway: MerTK phosphorylates STAT transcription factors (particularly STAT1, STAT6), inducing expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and survivin [5] [9].
  • Cytoskeletal Remodeling: Through interactions with FAK (focal adhesion kinase) and Rho GTPases, MerTK enhances tumor cell migration, invasion, and metastatic potential [2] [4].

Table 1: Key Downstream Effectors of MerTK Oncogenic Signaling

Signaling PathwayKey Effector MoleculesBiological Consequence
PI3K/AKT/mTORPI3K, PDK1, AKT, mTORCell survival, metabolic adaptation
RAS/RAF/MEK/ERKGrb2, SOS, RAS, RAF, MEK, ERKProliferation, differentiation
JAK/STATJAK2, STAT1, STAT3, STAT6Anti-apoptosis, immune evasion
Cytoskeletal RegulationFAK, RhoA, RAC1, CDC42Migration, invasion, metastasis

MerTK Overexpression in Hematologic and Solid Tumors

MerTK is aberrantly overexpressed or ectopically expressed across diverse malignancies, contributing to aggressive phenotypes:

  • Leukemias: 80–100% of acute myeloid leukemia (AML) patient blasts and 30–50% of acute lymphoblastic leukemia (ALL) samples exhibit MerTK overexpression, with levels increasing at relapse [1] [9]. Normal myeloid progenitors show minimal to undetectable MerTK.
  • Glioblastoma (GBM): Tumor-associated macrophages (TAMs) and microglia (GAMs) express MerTK, with elevated levels in recurrent tumors correlating with immunosuppression [1].
  • Non-Small Cell Lung Cancer (NSCLC): MerTK activation promotes survival, migration, and resistance to EGFR inhibitors [2] [8].
  • Meningioma/Schwannoma: Both sporadic and NF2-related tumors show MerTK/TYRO3 heterocomplexes and dependence on MerTK for proliferation [4].
  • Other Solid Tumors: Robust expression is documented in melanoma, prostate, breast, gastric, and colon cancers [5] [8].

Table 2: Prevalence of MerTK Overexpression in Human Cancers

Cancer TypeFrequency of MerTK OverexpressionClinical Association
Acute Myeloid Leukemia80–100% (diagnosis); 100% (relapse)Poor prognosis, chemoresistance
Acute Lymphoblastic Leukemia30–50% (B/T-ALL)Ectopic expression; survival advantage
Glioblastoma>70% (GAMs in recurrent tumors)Immunosuppression, recurrence
Meningioma/Schwannoma>90% (all grades)Proliferation, survival
Non-Small Cell Lung Cancer40–60%Metastasis, therapeutic resistance

Rationale for Targeted Inhibition in Acute Leukemias and Atypical Teratoid/Rhabdoid Tumors (AT/RT)

MerTK inhibition represents a compelling therapeutic strategy for high-risk malignancies:

  • Leukemias: MerTK signaling confers resistance to anthracyclines and cytarabine. Genetic knockdown (shRNA) in AML xenografts delays leukemogenesis and prolongs survival (median 17 vs. 32–36 days; p<0.0001) [6] [9].
  • AT/RT: These aggressive pediatric CNS tumors exhibit MerTK overexpression. Preclinical studies demonstrate UNC2025 (a MerTK/FLT3 inhibitor) reduces tumor growth in orthotopic models [5].
  • Immune Modulation: MerTK⁺ TAMs secrete IL-10, TGF-β, and PGE2, suppressing dendritic cell maturation and CD8⁺ T-cell activity. Inhibition reprograms the tumor microenvironment toward immunogenicity [3] [7].
  • Synthetic Lethality: MerTK inhibition synergizes with radiation, PD-1 blockade, and conventional chemotherapeutics (e.g., methotrexate in ALL), enabling dose reduction and overcoming resistance [3] [6].

Properties

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.